molecular formula C9H11BrN2O B1440227 1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol CAS No. 1159816-64-4

1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol

Cat. No. B1440227
CAS RN: 1159816-64-4
M. Wt: 243.1 g/mol
InChI Key: SXRFQXQWZRXLBR-UHFFFAOYSA-N
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Description

“1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 1159816-64-4 . It has a molecular weight of 243.1 and its IUPAC name is 1-(5-bromo-2-pyridinyl)-3-pyrrolidinol .


Molecular Structure Analysis

The molecular formula of “1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol” is C9H11BrN2O . The InChI code is 1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol” include a molecular weight of 243.10 g/mol . It has an XLogP3-AA value of 1.5 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 , and its topological polar surface area is 36.4 Ų .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • 1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol has been utilized as a substrate for synthesizing new cyanopyridine derivatives. These compounds demonstrated antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).

Synthesis of Pyrrolo- and Pyrido[1,2-a]indoles

  • This compound has been used in the synthesis of pyrrolo[1,2-a]indoles, indicating its role in creating sterically hindered primary amines. This process involves mesylation in pyridine followed by treatment with pyrrolidine (Jirkovsky et al., 1991).

Development of C-Ribonucleosides

  • The compound plays a role in the synthesis of diverse C-ribonucleosides, which are important in medicinal chemistry. The synthesis involves regioselective lithiation and palladium-catalyzed cross-coupling reactions, highlighting its utility in complex organic syntheses (Štefko et al., 2011).

Synthesis of 1′-Aza-C-Nucleosides

  • This chemical has been instrumental in synthesizing pyrimidine 1′-aza-C-nucleosides, demonstrating its role in nucleoside analog creation. Such compounds are significant in developing antiviral and anticancer drugs (Filichev & Pedersen, 2001).

Synthesis of 3-(Pyrrolidin-1-yl)piperidine

  • Utilized in the synthesis of conformationally rigid diamines, which are significant in medicinal chemistry. The synthesis involves hydrogenation of pyrrolylpyridine, indicating its versatility in creating complex molecular structures (Smaliy et al., 2011).

Palladium-Catalyzed Synthesis of Pyridine Derivatives

  • The compound is used in Suzuki cross-coupling reactions to produce novel pyridine derivatives. These derivatives have been studied for biological activities like anti-thrombolytic and biofilm inhibition, showcasing its relevance in drug discovery (Ahmad et al., 2017).

Synthesis of Oligopyridines

  • Its application extends to the synthesis of oligopyridines, indicating its importance in creating compounds with potential electronic and optical properties (Pabst & Sauer, 1999).

Synthesis of Pyridin-2-ones

  • Used in creating halogenated and arylated pyridin-2-ones, demonstrating its versatility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Filace et al., 2013).

properties

IUPAC Name

1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRFQXQWZRXLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285037
Record name 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol

CAS RN

1159816-64-4
Record name 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159816-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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